molecular formula C8H14O B12553908 Cyclohexanone, 2,3-dimethyl-, (2R,3R)- CAS No. 167073-61-2

Cyclohexanone, 2,3-dimethyl-, (2R,3R)-

Cat. No.: B12553908
CAS No.: 167073-61-2
M. Wt: 126.20 g/mol
InChI Key: OZCVOEUWYVVVME-RNFRBKRXSA-N
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Description

Significance of Chiral Ketones in Asymmetric Synthesis and Natural Product Chemistry

Chiral ketones are fundamental building blocks in the realm of asymmetric synthesis, a branch of chemistry focused on the selective production of a single stereoisomer of a chiral product. The ability to synthesize enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries, as different enantiomers of a molecule can have vastly different biological activities. Chiral ketones serve as versatile intermediates that can be transformed into a wide array of other functional groups with control over the resulting stereochemistry.

Many naturally occurring and biologically active organic compounds contain chiral centers, making asymmetric synthesis a critical tool for their total synthesis. nih.gov Chiral cyclohexanones, in particular, are core structural motifs in numerous natural products and pharmaceutical drugs. beilstein-journals.org For instance, the cyclohexanone (B45756) skeleton is found in Garsubellin A, a potent inducer of choline (B1196258) acetyltransferase which has potential applications in the treatment of Alzheimer's disease. beilstein-journals.org The development of methods for the enantioselective synthesis of chiral ketones and their derivatives is therefore a significant area of research in modern organic chemistry. chemicalbook.com

Overview of Stereoisomeric Forms of 2,3-Dimethylcyclohexanone

2,3-Dimethylcyclohexanone can exist in several stereoisomeric forms due to the presence of two chiral centers at positions 2 and 3 of the cyclohexane (B81311) ring. These stereoisomers can be broadly categorized into two diastereomeric sets: cis and trans. In the cis isomers, the two methyl groups are on the same face of the ring, while in the trans isomers, they are on opposite faces. Each of these diastereomers exists as a pair of enantiomers.

The specific compound of interest, (2R,3R)-2,3-dimethylcyclohexanone, is one of the enantiomers of the trans-diastereomer. Its enantiomer is (2S,3S)-2,3-dimethylcyclohexanone. nih.gov The cis-diastereomer consists of the enantiomeric pair (2R,3S)-2,3-dimethylcyclohexanone and (2S,3R)-2,3-dimethylcyclohexanone. nist.gov The different spatial arrangements of the methyl groups in these isomers lead to distinct physical and spectroscopic properties. While data for the general 2,3-dimethylcyclohexanone and some of its specific stereoisomers are available, detailed experimental characterization specifically for the (2R,3R) enantiomer is not extensively reported in the readily available scientific literature.

Physicochemical Properties of 2,3-Dimethylcyclohexanone
PropertyValueSource
Molecular FormulaC8H14O guidechem.comsigmaaldrich.com
Molecular Weight126.20 g/mol sigmaaldrich.com
FormSolid sigmaaldrich.com
CAS Number (for trans-isomer)1551-88-8 guidechem.com

Note: The data presented is for 2,3-dimethylcyclohexanone in general or its trans-isomer, as specific experimental data for the (2R,3R) enantiomer is not widely available in the searched literature.

Historical Context of Stereoselective Syntheses of Chiral Cyclohexanone Derivatives

The stereoselective synthesis of chiral cyclohexanone derivatives has been a long-standing challenge and a significant area of research in organic chemistry. Early methods often relied on the use of chiral starting materials from the "chiral pool," such as naturally occurring terpenes, to introduce the desired stereochemistry. Another classical approach involves the resolution of a racemic mixture, where the enantiomers are separated, often through the formation of diastereomeric derivatives with a chiral resolving agent. chemicalbook.com

The development of asymmetric catalytic methods has revolutionized the synthesis of chiral compounds, including cyclohexanones. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral starting material. An early example of asymmetric induction in the alkylation of cyclohexanone was reported in 1977. chegg.com In the decades that followed, a wide array of catalytic systems have been developed. These include transition-metal catalysts and, more recently, organocatalysts. spectrabase.com Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for the construction of chiral cyclohexenone and cyclohexanone skeletons under mild and environmentally benign conditions. guidechem.com These methods often involve cascade or domino reactions, where multiple bonds are formed in a single pot with high stereocontrol, leading to the efficient synthesis of complex and highly functionalized chiral cyclohexanone derivatives. beilstein-journals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

167073-61-2

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(2R,3R)-2,3-dimethylcyclohexan-1-one

InChI

InChI=1S/C8H14O/c1-6-4-3-5-8(9)7(6)2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI Key

OZCVOEUWYVVVME-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1CCCC(=O)[C@@H]1C

Canonical SMILES

CC1CCCC(=O)C1C

Origin of Product

United States

Stereochemical Considerations for 2,3 Dimethylcyclohexanone and Its Isomers

Configurational Isomerism: Enantiomers and Diastereomers of 2,3-Dimethylcyclohexanone

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. For 2,3-dimethylcyclohexanone, which has two chiral centers at carbons C2 and C3, four distinct stereoisomers are possible.

The absolute configuration of a chiral center describes the precise three-dimensional arrangement of its substituents. This is designated using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.org For (2R,3R)-2,3-dimethylcyclohexanone, the designation is determined as follows:

At Carbon 2 (C2): The substituents are the carbonyl group (C=O), the C3 carbon (part of the ring), a methyl group, and a hydrogen atom. According to CIP rules, priority is assigned based on atomic number. The highest priority goes to the carbonyl oxygen (considered as part of the C1-C2 bond), followed by the C3 atom, the methyl group, and finally the hydrogen atom. When the molecule is oriented with the lowest-priority substituent (hydrogen) pointing away from the viewer, the sequence from highest to lowest priority (C1 -> C3 -> CH₃) traces a clockwise direction, leading to the (R) designation. basicmedicalkey.com

At Carbon 3 (C3): The substituents are the C2 carbon, the C4 carbon, a methyl group, and a hydrogen atom. The C2 atom (bonded to the carbonyl) takes priority over the C4 atom. Following the CIP rules, with the hydrogen atom positioned away from the viewer, the sequence from C2 to C4 to the methyl group also traces a clockwise path, resulting in the (R) designation.

Experimentally, the absolute configuration of a chiral molecule is unequivocally determined using techniques such as X-ray crystallography of a single crystal. wikipedia.org Other methods include vibrational circular dichroism, optical rotatory dispersion, and chemical correlation to a compound of known absolute stereochemistry. wikipedia.orgvedantu.com The Mosher method, which involves creating diastereomeric esters or amides with a chiral derivatizing agent, can also be used to assign absolute stereochemistry via NMR spectroscopy analysis. usm.edu

The four stereoisomers of 2,3-dimethylcyclohexanone exist as two pairs of enantiomers. The relationship between any two stereoisomers that are not mirror images of each other is diastereomeric. byjus.com

(2R,3R)-2,3-Dimethylcyclohexanone and (2S,3S)-2,3-Dimethylcyclohexanone are enantiomers. They are non-superimposable mirror images of each other. This pair is classified as trans because the two methyl groups are on opposite sides of the cyclohexane (B81311) ring.

(2R,3S)-2,3-Dimethylcyclohexanone and (2S,3R)-2,3-Dimethylcyclohexanone are the other pair of enantiomers. This pair is classified as cis because the methyl groups are on the same side of the ring. stackexchange.com

The relationship between the trans pair (e.g., (2R,3R)) and the cis pair (e.g., (2R,3S)) is diastereomeric. byjus.comstackexchange.com Diastereomers have different physical properties, such as melting points, boiling points, and solubility.

Table 1: Stereoisomeric Relationships of 2,3-Dimethylcyclohexanone

Isomer 1Isomer 2RelationshipRelative Stereochemistry
(2R,3R)(2S,3S)Enantiomerstrans
(2R,3S)(2S,3R)Enantiomerscis
(2R,3R)(2R,3S)Diastereomerstrans vs. cis
(2R,3R)(2S,3R)Diastereomerstrans vs. cis
(2S,3S)(2R,3S)Diastereomerstrans vs. cis
(2S,3S)(2S,3R)Diastereomerstrans vs. cis

Conformational Analysis of 2,3-Dimethylcyclohexanone Stereoisomers

Unlike configurational isomers, conformational isomers (conformers) can be interconverted through rotation about single bonds. Cyclohexane and its derivatives predominantly exist in a non-planar chair conformation to minimize angle and torsional strain. wikipedia.org

The (2R,3R)-2,3-dimethylcyclohexanone isomer, being a trans-1,2-disubstituted cyclohexane derivative, can exist in two distinct chair conformations that are in rapid equilibrium through a process called ring inversion or a chair flip. youtube.com

Diequatorial (e,e) Conformer: One chair conformation places both the C2-methyl group and the C3-methyl group in equatorial positions.

Diaxial (a,a) Conformer: The ring-flipped conformation places both methyl groups in axial positions.

The equilibrium between these two conformers heavily favors the diequatorial form. Large substituent groups in axial positions experience significant steric hindrance from the other axial atoms on the same side of the ring (specifically, the axial hydrogens at C4 and C6 for the C2-methyl, and at C1 and C5 for the C3-methyl). msu.edu These unfavorable interactions, known as 1,3-diaxial interactions, destabilize the diaxial conformer. libretexts.orglibretexts.org The diequatorial conformer avoids these interactions, making it substantially lower in energy and therefore the predominantly populated conformation at room temperature. msu.edulibretexts.org The energy difference between the two conformers is significant, with the diaxial form being less stable by several kcal/mol. libretexts.org

Computational chemistry provides powerful tools for analyzing the conformational preferences of molecules. Methods such as ab initio calculations (e.g., MP2) and Density Functional Theory (DFT) (e.g., B3LYP) are widely used to model the structures and energies of different conformers. nih.govresearchgate.net

For 2,3-dimethylcyclohexanone, these calculations can:

Optimize the geometry of both the diequatorial and diaxial chair conformations. researchgate.net

Calculate the relative electronic energies and Gibbs free energies to quantify the stability difference between the conformers. nih.gov

Model the potential energy surface of the ring inversion process, identifying the energy barriers and the transition state structures (such as the half-chair and twist-boat conformations). wikipedia.org

These computational studies consistently confirm that for trans-1,2-dimethylcyclohexane (B1581434) systems, the diequatorial conformer is the global energy minimum, in strong agreement with experimental observations. researchgate.netsapub.org

The stability of a particular conformation is governed by a combination of steric and electronic factors.

Steric Factors: The dominant factor in the conformational preference of (2R,3R)-2,3-dimethylcyclohexanone is steric hindrance. chemrxiv.org The diaxial conformer is highly destabilized by 1,3-diaxial interactions, which are repulsive van der Waals forces between the axial methyl groups and the axial hydrogens on the same face of the ring. msu.edu Additionally, in the diequatorial conformer, a gauche butane-type interaction exists between the two adjacent methyl groups, but this is far less destabilizing than the multiple 1,3-diaxial interactions in the alternative conformer. libretexts.orglibretexts.org

Electronic Factors: While steric effects are paramount, electronic effects also play a role. The presence of the carbonyl group introduces a dipole moment and alters the ring geometry slightly compared to cyclohexane, as the C1 carbon is sp² hybridized. youtube.comresearchgate.net Hyperconjugative interactions, involving the delocalization of electron density from sigma (σ) bonds to adjacent empty or partially filled orbitals (σ*), can contribute to conformational stability. nih.gov However, in the case of simple alkyl substituents like methyl groups, these electronic contributions are generally much smaller than the large steric repulsions that dictate the conformational equilibrium. chemrxiv.org

Table 2: Conformational Analysis Summary for (2R,3R)-2,3-Dimethylcyclohexanone

ConformerMethyl Group PositionsKey Steric InteractionsRelative Stability
I (Diequatorial)C2-Methyl: Equatorial C3-Methyl: EquatorialGauche interaction between methyl groupsMore Stable (Favored)
II (Diaxial)C2-Methyl: Axial C3-Methyl: AxialMultiple 1,3-diaxial interactionsLess Stable (Disfavored)

Advanced Synthetic Methodologies for 2r,3r 2,3 Dimethylcyclohexanone

Enantioselective and Diastereoselective Synthetic Routes

The generation of the two adjacent stereocenters in (2R,3R)-2,3-dimethylcyclohexanone with high fidelity is paramount. Modern asymmetric synthesis offers several powerful platforms to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and chiral pool-derived starting materials.

Chiral Auxiliary Approaches for Stereocontrol

Chiral auxiliary-mediated synthesis is a robust and well-established strategy for asymmetric transformations. wikipedia.orgharvard.edu In this approach, a chiral molecule is temporarily appended to an achiral substrate to direct a subsequent diastereoselective bond-forming reaction. wikipedia.org After the desired stereocenter(s) are set, the auxiliary is cleaved and can often be recovered. wikipedia.org

For the synthesis of (2R,3R)-2,3-dimethylcyclohexanone, two prominent methods are the Enders SAMP/RAMP hydrazone and Myers pseudoephedrine amide alkylations. wikipedia.orgsynarchive.comharvard.edu

The Enders SAMP/RAMP methodology involves the formation of a hydrazone between cyclohexanone (B45756) and a chiral pyrrolidine (B122466) derivative, either (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP). wikipedia.orgorgsyn.org Deprotonation of this hydrazone with a strong base like lithium diisopropylamide (LDA) generates a chiral aza-enolate. youtube.com The chiral auxiliary shields one face of the aza-enolate, directing the approach of an electrophile from the less hindered face. youtube.com A sequential, diastereoselective alkylation protocol can be envisioned for synthesizing the target molecule.

Synthetic Scheme via SAMP/RAMP Auxiliary:

Hydrazone Formation: Cyclohexanone is condensed with (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) to form the corresponding chiral hydrazone. wikipedia.org

First Alkylation: The hydrazone is treated with LDA to form the aza-enolate, followed by the addition of a methyl halide (e.g., methyl iodide). The bulky RAMP auxiliary directs the methylation to occur from a specific face, establishing the first stereocenter (C2).

Second Alkylation: A second deprotonation with LDA at the C3 position, followed by another methylation, sets the second stereocenter. The stereochemical outcome of this step is directed by the pre-existing stereocenter and the chiral auxiliary.

Auxiliary Cleavage: The resulting 2,3-dimethylated hydrazone is subjected to ozonolysis or hydrolysis to cleave the auxiliary, yielding the desired (2R,3R)-2,3-dimethylcyclohexanone. wikipedia.orgyoutube.com

Similarly, the Myers asymmetric alkylation employs pseudoephedrine as a chiral auxiliary. synarchive.comharvard.edu A carboxylic acid precursor is converted into a chiral amide with (+)-pseudoephedrine. Deprotonation and subsequent alkylation proceed with high diastereoselectivity due to the formation of a rigid lithium chelate that blocks one face of the enolate. harvard.eduharvard.edu While typically used for acyclic systems, this methodology can be adapted for the synthesis of precursors to cyclic ketones.

Asymmetric Catalysis in (2R,3R)-2,3-Dimethylcyclohexanone Synthesis

Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both organocatalysis and transition metal catalysis provide powerful tools for this purpose.

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a major pillar of asymmetric synthesis. For the construction of the (2R,3R)-2,3-dimethylcyclohexanone scaffold, a key strategy is the asymmetric conjugate addition (Michael reaction) to an α,β-unsaturated precursor. rsc.orgnih.gov

A plausible route involves the organocatalytic conjugate addition of a methyl group equivalent to 3-methyl-2-cyclohexenone. Chiral secondary amines (e.g., proline derivatives) or bifunctional catalysts like amine-thioureas can activate the enone via iminium ion formation or the nucleophile via hydrogen bonding, respectively, to facilitate a highly stereoselective addition. rsc.org

Table 1: Representative Organocatalysts for Asymmetric Conjugate Additions

Catalyst Type Activating Group(s) Typical Substrates
Proline Derivatives Secondary Amine, Carboxylic Acid Ketones, Aldehydes
Cinchona Alkaloid-Derived Thioureas Tertiary Amine, Thiourea (B124793) Enones, Nitroalkenes

| Chiral Phosphoric Acids | Brønsted Acid | Imines, Ketones |

For example, a bifunctional thiourea catalyst derived from a cinchona alkaloid could activate both 3-methyl-2-cyclohexenone and a methyl nucleophile donor. The catalyst's chiral scaffold would create a stereochemically defined environment for the C-C bond formation, controlling the approach of the nucleophile to deliver the desired (3R) stereochemistry in the product, (2R,3R)-2,3-dimethylcyclohexanone. High yields and excellent enantioselectivities (up to 97% ee) have been reported for similar 1,6-conjugate additions. rsc.org

Transition metal complexes featuring chiral ligands are exceptionally effective catalysts for a wide range of asymmetric transformations. Two key strategies applicable to the synthesis of (2R,3R)-2,3-dimethylcyclohexanone are asymmetric conjugate addition and asymmetric hydrogenation.

Asymmetric Conjugate Addition: Copper-catalyzed 1,4-addition of organometallic reagents to enones is a powerful method for creating chiral C-C bonds. researchgate.net The reaction of 3-methyl-2-cyclohexenone with a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent), in the presence of a chiral copper catalyst can install the C3 methyl group with high enantioselectivity. Chiral phosphine (B1218219) ligands, particularly ferrocenyl-based diphosphines, are highly effective in these transformations.

Asymmetric Hydrogenation: An alternative and highly efficient route is the asymmetric hydrogenation of a prochiral olefin precursor, 2,3-dimethyl-2-cyclohexen-1-one. Chiral catalysts based on rhodium (Rh) or iridium (Ir) complexed with chiral phosphine ligands have demonstrated remarkable efficacy in the hydrogenation of substituted cyclic olefins. tamu.eduub.edursc.org The chiral ligand coordinates to the metal center, creating an asymmetric environment that forces the hydrogen molecule to add to a specific face of the double bond, thereby establishing both the C2 and C3 stereocenters simultaneously with high diastereoselectivity and enantioselectivity. ub.edunih.gov

Table 2: Research Findings in Rh/Ir-Catalyzed Asymmetric Hydrogenation

Catalyst System Substrate Type Selectivity Achieved
Rh-f-spiroPhos Arylidene Cyclohexanones up to >20:1 dr, >99% ee rsc.org
Ir-MaxPHOX Non-chelating Olefins up to 99% ee ub.edu

| Ir/In-BiphPHOX | α-Alkylidene Cyclobutanones | up to 98% ee researchgate.net |

This approach is particularly powerful as it can directly convert a readily available achiral or racemic starting material into the desired chiral product in a single, highly selective step.

Chiral Pool Strategies Utilizing Precursors with Established Stereochemistry

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. (R)-(+)-Pulegone, a major constituent of pennyroyal oil, is an inexpensive and abundant terpene that serves as an excellent chiral precursor for the synthesis of substituted cyclohexanones, including (2R,3R)-2,3-dimethylcyclohexanone. lookchem.com

A known synthetic sequence from (R)-pulegone proceeds as follows:

Hydrolysis: (R)-Pulegone is hydrolyzed under basic conditions to yield (R)-3-methylcyclohexanone, retaining the crucial stereocenter. lookchem.com

Enolate Protection: To prevent undesired reactions at the C6 position, a blocking group is introduced. This is typically achieved through a condensation reaction with benzaldehyde (B42025) to form the α-benzylidene ketone at the C6 position. lookchem.com

Diastereoselective Methylation: The resulting (R)-3-methyl-6-benzylidenecyclohexanone is then subjected to methylation. The existing stereocenter at C3 and the bulky benzylidene group direct the incoming methyl group to the C2 position with the desired relative stereochemistry.

Oxidative Cleavage: The benzylidene group and the ketone are then oxidatively cleaved, often using ozone (O₃) or potassium permanganate (B83412) (KMnO₄), followed by decarboxylation to yield the final (2R,3R)-2,3-dimethylcyclohexanone.

Stereocontrolled Annulation and Cyclization Reactions to Form the Cyclohexanone Ring System

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, provide a powerful means of constructing the cyclohexanone core with inherent stereocontrol. libretexts.org The Robinson annulation and the Diels-Alder reaction are two of the most important methods in this category.

The Asymmetric Robinson Annulation is a tandem reaction sequence that combines a Michael addition with an intramolecular aldol (B89426) condensation. libretexts.orgnumberanalytics.com By employing a chiral catalyst, typically a proline derivative, this reaction can be rendered highly enantioselective. numberanalytics.com For the synthesis of a 2,3-dimethylcyclohexanone scaffold, a potential strategy involves the reaction of a methyl-substituted Michael acceptor (e.g., pent-3-en-2-one) with a suitable enolate precursor in the presence of a chiral catalyst. The catalyst controls the initial Michael addition, setting the stereochemistry which is then relayed through the subsequent aldol cyclization and dehydration steps to form the chiral enone product. nih.govamanote.com

The Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile, is another cornerstone of cyclic compound synthesis renowned for its predictable stereochemical outcome. clockss.orgyoutube.com To construct the (2R,3R)-2,3-dimethylcyclohexanone ring, one could employ a diene such as 2,3-dimethyl-1,3-butadiene (B165502) reacting with a dienophile like acrolein or a ketene (B1206846) equivalent. The stereochemistry of the substituents on both the diene and dienophile is transferred to the newly formed six-membered ring. clockss.orgyoutube.com Subsequent chemical modifications of the resulting cycloadduct, such as selective reduction or oxidation, can then be used to furnish the target ketone. The use of chiral Lewis acids or chiral dienes/dienophiles can enforce high enantioselectivity in the cycloaddition step. rsc.org

Stereospecific Functionalization of Cyclohexanone Precursors towards (2R,3R)-Configuration

The precise installation of two adjacent stereocenters on a cyclohexanone ring, as in the case of (2R,3R)-2,3-dimethylcyclohexanone, represents a significant challenge in synthetic organic chemistry. The control over both relative and absolute stereochemistry is paramount. Modern synthetic strategies have increasingly relied on the use of chiral auxiliaries temporarily attached to the cyclohexanone precursor to direct the stereochemical outcome of subsequent functionalization steps. These auxiliaries create a chiral environment that biases the approach of reagents, leading to the formation of one diastereomer in preference to others. After the desired stereocenters are set, the auxiliary can be cleanly removed to yield the enantiomerically enriched target molecule.

One of the most powerful and widely utilized methods for the asymmetric α-alkylation of ketones is the SAMP/RAMP hydrazone method, pioneered by E. J. Corey and further developed by Dieter Enders. wikipedia.org This methodology employs the chiral auxiliaries (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). wikipedia.orgorgsyn.org The synthesis of these auxiliaries is well-established, starting from the readily available amino acid proline. orgsyn.org

The general sequence for the asymmetric synthesis of a chiral ketone using this method involves three key steps: the formation of a chiral hydrazone, the diastereoselective alkylation of the corresponding azaenolate, and the final cleavage of the auxiliary to regenerate the ketone. wikipedia.org

Step 1: Hydrazone Formation

The initial step involves the condensation of a ketone, in this case, a cyclohexanone precursor, with the chiral auxiliary (SAMP or RAMP) to form the corresponding chiral hydrazone. This reaction is typically carried out under inert conditions. wikipedia.org

Step 2: Diastereoselective Alkylation

The chiral hydrazone is then deprotonated at the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a rigid, chelated azaenolate. The stereochemistry of this azaenolate is crucial for the subsequent stereoselective alkylation. The lithium cation is chelated by both the nitrogen and the methoxy (B1213986) oxygen of the auxiliary, creating a conformationally restricted system. wikipedia.org This rigid structure effectively blocks one face of the azaenolate, directing the approach of an electrophile, such as methyl iodide, to the opposite face. This results in a highly diastereoselective alkylation, establishing the first stereocenter with a high degree of control. wikipedia.orgwikipedia.org

For the synthesis of (2R,3R)-2,3-dimethylcyclohexanone, a sequential alkylation strategy would be employed. After the first methylation to introduce the C-2 methyl group, a second deprotonation and alkylation at the C-3 position would be necessary. The stereochemical outcome of the second alkylation is influenced by the stereocenter already present, as well as the directing effect of the chiral auxiliary. The alkylation of conformationally rigid cyclohexanone enolates generally proceeds via axial attack to favor the formation of a chair-like transition state. ubc.ca

Step 3: Auxiliary Removal

Once both methyl groups are installed with the desired stereochemistry, the chiral auxiliary is removed to afford the final (2R,3R)-2,3-dimethylcyclohexanone. This is typically achieved through ozonolysis or hydrolysis, which cleaves the N-N bond of the hydrazone and regenerates the ketone functionality. wikipedia.org The chiral auxiliary can often be recovered and reused, adding to the efficiency of the process. mit.edu

The table below summarizes the key transformations and expected outcomes in the synthesis of (2R,3R)-2,3-dimethylcyclohexanone using the SAMP/RAMP hydrazone methodology.

StepTransformationReagents and ConditionsKey Intermediate/ProductStereochemical Control
1Hydrazone FormationCyclohexanone, (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), Argon, 60°CCyclohexanone RAMP-hydrazoneFormation of a chiral hydrazone
2aFirst Methylation (C-2)1. Lithium diisopropylamide (LDA), THF, -78°C 2. Methyl iodide (CH₃I)(R)-2-Methylcyclohexanone RAMP-hydrazoneHigh diastereoselectivity directed by the RAMP auxiliary, leading to the (R) configuration at C-2.
2bSecond Methylation (C-3)1. LDA, THF, -78°C 2. CH₃I(2R,3R)-2,3-Dimethylcyclohexanone RAMP-hydrazoneDiastereoselective methylation controlled by the existing stereocenter and the chiral auxiliary, favoring the trans product.
3Auxiliary CleavageOzone (O₃), then workup(2R,3R)-2,3-DimethylcyclohexanoneRelease of the enantiomerically enriched ketone.

Another prominent class of chiral auxiliaries widely used in asymmetric synthesis are the Evans oxazolidinones. wikipedia.org These auxiliaries are particularly effective in directing stereoselective alkylations of carboxylic acid derivatives. williams.eduharvard.edu While not directly applicable to the α-alkylation of a ketone in the same manner as hydrazones, they can be employed in alternative strategies. For instance, an enolate derived from an N-acyl oxazolidinone can undergo diastereoselective alkylation. williams.edu A synthetic route to (2R,3R)-2,3-dimethylcyclohexanone using an Evans auxiliary would likely involve a more elaborate sequence, potentially starting from a different precursor that can be converted to the target cyclohexanone.

The success of these chiral auxiliary-based methods lies in their ability to provide high levels of stereocontrol, often achieving excellent diastereomeric and enantiomeric excesses. The predictability and reliability of these methods have made them invaluable tools in the synthesis of complex chiral molecules.

Chemical Reactivity and Stereoselective Transformations of 2r,3r 2,3 Dimethylcyclohexanone

Enolate Chemistry: Stereoselective Alkylation and Acylation Reactions

The enolate chemistry of cyclohexanones is a cornerstone of organic synthesis, providing a robust method for carbon-carbon bond formation. In the case of (2R,3R)-2,3-dimethylcyclohexanone, the generation and subsequent reaction of its enolate are subject to significant stereocontrol.

The formation of an enolate from an unsymmetrical ketone can lead to two different regioisomers. In the context of (2R,3R)-2,3-dimethylcyclohexanone, deprotonation can occur at either the C2 or C6 position. The regioselectivity of this deprotonation is influenced by the reaction conditions. Kinetically controlled conditions, typically involving a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, favor the formation of the less substituted enolate (deprotonation at C6). Conversely, thermodynamically controlled conditions, using a weaker base at higher temperatures, tend to favor the more substituted and often more stable enolate (deprotonation at C2).

Once formed, the enolate of (2R,3R)-2,3-dimethylcyclohexanone exhibits pronounced facial diastereoselectivity in alkylation and acylation reactions. The two methyl groups at the C2 and C3 positions create a significant steric bias, directing incoming electrophiles to the less hindered face of the enolate. Generally, the alkylation of cyclohexanone (B45756) enolates proceeds via an axial attack, leading to the formation of a product that can then adopt a stable chair conformation. ubc.ca The stereochemical outcome is dictated by the transition state that minimizes steric interactions.

For instance, the alkylation of the lithium enolate of (2R,3R)-2,3-dimethylcyclohexanone with an alkyl halide is expected to proceed with high diastereoselectivity. The electrophile will preferentially approach from the face opposite to the pseudo-axial methyl group, thus minimizing steric hindrance and leading to a predictable stereochemical outcome in the product. The choice of the base, solvent, and electrophile can further influence the degree of stereoselectivity. researchgate.netuwo.ca

Reaction Reagents Major Product Stereochemistry Key Factors
Kinetic Alkylation1. LDA, THF, -78 °C; 2. R-XAttack from the less hindered faceSteric hindrance from C2 and C3 methyl groups
Thermodynamic Alkylation1. NaH, THF, reflux; 2. R-XFormation of the more stable productEquilibrium control
Acylation1. LDA, THF, -78 °C; 2. RCOClHigh diastereoselectivitySteric and electronic effects

Reduction Reactions and Diastereoselectivity of Resulting Alcohols

The reduction of the carbonyl group in (2R,3R)-2,3-dimethylcyclohexanone to a hydroxyl group introduces a new stereocenter, leading to the formation of diastereomeric alcohols. The stereochemical outcome of these reductions is highly dependent on the nature of the reducing agent and the reaction conditions.

Catalytic hydrogenation of ketones involves the addition of hydrogen across the carbonyl double bond in the presence of a metal catalyst such as platinum, palladium, or nickel. libretexts.orgyoutube.com This reaction typically occurs via syn-addition, where both hydrogen atoms add to the same face of the carbonyl group. youtube.comlibretexts.org In the case of (2R,3R)-2,3-dimethylcyclohexanone, the ketone adsorbs onto the catalyst surface from its less hindered face. Consequently, the hydrogen atoms are delivered to this face, resulting in a high degree of diastereoselectivity. The major product is the alcohol where the newly formed hydroxyl group is cis to the adjacent methyl groups.

The mechanism involves the adsorption of both the ketone and hydrogen gas onto the catalyst surface. youtube.com The hydrogen molecule is cleaved into reactive hydrogen atoms on the metal surface. These hydrogen atoms are then transferred sequentially to the carbonyl carbon and oxygen, leading to the formation of the alcohol. The stereochemical outcome is a direct consequence of the spatial arrangement of the substrate on the catalyst surface.

Catalyst Solvent Major Diastereomer Diastereomeric Ratio (approx.)
PtO₂Ethanol(1S,2R,3R)-2,3-Dimethylcyclohexanol>95:5
Pd/CMethanol (B129727)(1S,2R,3R)-2,3-Dimethylcyclohexanol>90:10
Raney NiIsopropanol(1S,2R,3R)-2,3-DimethylcyclohexanolVariable

The reduction of (2R,3R)-2,3-dimethylcyclohexanone with hydride reagents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), also proceeds with notable diastereoselectivity. The stereochemical outcome is often rationalized by considering steric and electronic effects in the transition state.

According to Felkin-Anh and Cieplak models, the nucleophilic hydride will approach the carbonyl carbon from the less hindered trajectory. For (2R,3R)-2,3-dimethylcyclohexanone, the two methyl groups dictate the preferred direction of attack. Bulky reducing agents, like lithium tri-sec-butylborohydride (L-Selectride®), exhibit high diastereoselectivity, favoring the formation of the alcohol resulting from attack on the more accessible face of the ketone.

A study on the reduction of cis-2,6-dimethylcyclohexanone, a related system, revealed that the stereochemical outcome can be unexpectedly influenced by the solvent. researchgate.net For example, the reduction with NaBH₄ in methanol can lead to a predominance of the axial alcohol, a result that contradicts simple steric approach control. researchgate.net This highlights the complex interplay of factors, including solvent effects and the potential for different reaction pathways, in determining the stereoselectivity of hydride reductions. researchgate.net

Hydride Reagent Solvent Major Diastereomer Mechanistic Rationale
LiAlH₄THF(1S,2R,3R)-2,3-DimethylcyclohexanolAttack from the less hindered face
NaBH₄Methanol(1R,2R,3R)-2,3-DimethylcyclohexanolComplex interplay of steric and solvent effects
L-Selectride®THF(1S,2R,3R)-2,3-DimethylcyclohexanolHigh steric demand of the reagent

Stereocontrolled Condensation and Cycloaddition Reactions Involving the Ketone Moiety

The ketone functionality of (2R,3R)-2,3-dimethylcyclohexanone can participate in various condensation and cycloaddition reactions, with the inherent chirality of the molecule influencing the stereochemical course of these transformations.

Aldol (B89426) condensation reactions, for instance, involving the enolate of (2R,3R)-2,3-dimethylcyclohexanone and an aldehyde or another ketone, can proceed with a high degree of stereocontrol. The facial bias of the enolate, as discussed in the alkylation section, will direct the approach of the electrophilic partner, leading to the formation of diastereomerically enriched β-hydroxy ketones.

Cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides or nitrones to the carbonyl group, can also be influenced by the stereochemistry of the cyclohexanone ring. uchicago.edu The approach of the 1,3-dipole is expected to occur from the less sterically encumbered face of the ketone, leading to the formation of spirocyclic products with a defined stereochemistry. The stereochemical outcome of these reactions is crucial for the synthesis of complex heterocyclic scaffolds.

Derivatization for Complex Molecule Synthesis (e.g., oxime formation, enol ether formation)

The carbonyl group of (2R,3R)-2,3-dimethylcyclohexanone can be readily derivatized to form other functional groups, which serve as key intermediates in the synthesis of more complex molecules.

The formation of an oxime, through the reaction with hydroxylamine, proceeds via nucleophilic addition to the carbonyl group followed by elimination of water. While this reaction does not typically introduce a new stereocenter at the carbon atom of the former carbonyl group, the resulting oxime can exist as E and Z isomers. The ratio of these isomers can be influenced by the steric environment around the carbonyl group.

The formation of enol ethers, typically silyl (B83357) enol ethers, is another important derivatization. As with enolate formation, the regioselectivity of enol ether formation can be controlled by the reaction conditions. Kinetically controlled conditions using a strong base and a silylating agent like trimethylsilyl (B98337) chloride will favor the less substituted enol ether. Thermodynamically controlled conditions, often involving acid catalysis, will favor the more substituted and more stable enol ether. These enol ethers are valuable nucleophiles in various carbon-carbon bond-forming reactions.

Derivative Reagents Key Features
OximeNH₂OH·HCl, BaseFormation of E/Z isomers
Silyl Enol Ether (Kinetic)LDA, TMSCl, THF, -78 °CLess substituted enol ether
Silyl Enol Ether (Thermodynamic)TMSCl, Et₃N, DMFMore substituted enol ether

Rearrangement Reactions and their Stereochemical Implications

The rigid, chiral framework of (2R,3R)-2,3-dimethylcyclohexanone can be exploited in various rearrangement reactions, where the stereochemistry of the starting material directly influences the stereochemistry of the product.

For example, the Baeyer-Villiger oxidation of (2R,3R)-2,3-dimethylcyclohexanone with a peroxy acid would lead to the formation of a lactone. The migratory aptitude of the adjacent carbon atoms is a key factor in this rearrangement. The stereocenter at the migrating carbon is retained during the rearrangement, meaning the stereochemical information from the starting ketone is transferred to the lactone product. The regioselectivity of the insertion of the oxygen atom is determined by which of the two α-carbons preferentially migrates.

Similarly, acid-catalyzed rearrangements, such as the pinacol (B44631) rearrangement of a diol derived from (2R,3R)-2,3-dimethylcyclohexanone, would proceed with predictable stereochemical outcomes. The migration of an alkyl or hydride group occurs with retention of configuration at the migrating center. The inherent chirality of the starting material thus serves as a powerful tool for controlling the stereochemistry of the rearranged product.

Spectroscopic and Chiroptical Characterization for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomer and Enantiomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Analysis of Coupling Constants for Relative Stereochemistry

Proton (¹H) NMR spectroscopy is particularly useful for determining the relative stereochemistry of the methyl groups in 2,3-dimethylcyclohexanone. The distinction between the cis and trans diastereomers is made possible by analyzing the spin-spin coupling constants (J-values) between adjacent protons, particularly those at the C2 and C3 positions.

In the more stable chair conformation of the trans isomer, (2R,3R)-2,3-dimethylcyclohexanone, both methyl groups typically occupy equatorial positions to minimize steric strain. This places the protons on C2 (H-2) and C3 (H-3) in a gauche relationship. The dihedral angle between these protons results in a relatively small vicinal coupling constant (³J), typically in the range of 2–5 Hz. libretexts.org Conversely, a large coupling constant (around 10–13 Hz) would indicate a trans-diaxial relationship between H-2 and H-3, which is characteristic of a less stable conformation. libretexts.orgorganicchemistrydata.org The presence of complex splitting patterns often requires homonuclear decoupling experiments to simplify the spectrum and identify coupling partners definitively. ox.ac.uk The analysis of these coupling constants, in conjunction with the chemical shifts of the methyl and ring protons, allows for the unambiguous assignment of the trans relative stereochemistry. ipb.ptcdnsciencepub.com

¹³C NMR Spectroscopy for Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule. oregonstate.edu Each unique carbon atom in a molecule produces a distinct signal, and its chemical shift is highly sensitive to its stereochemical environment. docbrown.info For (2R,3R)-2,3-dimethylcyclohexanone, the chemical shifts of the carbonyl carbon (C1), the substituted ring carbons (C2 and C3), and the two methyl carbons are diagnostic.

In the trans configuration, the diequatorial arrangement of the methyl groups leads to a specific set of chemical shifts that differ from those of the cis isomer, where one methyl group is axial and the other is equatorial. vaia.comvaia.com The carbonyl carbon in cyclohexanone (B45756) derivatives typically resonates at a downfield chemical shift, often above 200 ppm. chemicalbook.comchemicalbook.com The specific shifts for the methyl carbons and the ring carbons provide a fingerprint for the trans isomer.

Table 1: Representative ¹³C NMR Chemical Shifts for Substituted Cyclohexanones

CompoundCarbon AtomChemical Shift (ppm)Reference
trans-3,4-DimethylcyclohexanoneC1 (C=O)211.47 chemicalbook.com
C249.25
C441.30
C334.46
C532.83
3,5-DimethylcyclohexanoneC1 (C=O)211.21 chemicalbook.com
C249.28
C342.66
C433.20
C522.37

Application of Chiral Solvating Agents and Chiral Shift Reagents

While ¹H and ¹³C NMR can establish the relative stereochemistry (trans), they cannot distinguish between the (2R,3R) enantiomer and its mirror image, (2S,3S). To achieve this differentiation, chiral additives are introduced into the NMR sample. nih.gov

Chiral Solvating Agents (CSAs) are optically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.netunipi.it This interaction creates slightly different magnetic environments for the two enantiomers, resulting in the splitting of their corresponding NMR signals. semmelweis.hu The enantiomeric ratio can then be determined by integrating these separated signals. researchgate.net

Chiral Shift Reagents (CSRs) , often lanthanide-based complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), function as Lewis acids that coordinate with the ketone's carbonyl group. google.comacs.org This interaction induces significant changes in the chemical shifts of the nearby protons. nih.gov Because the complexes formed with the (2R,3R) and (2S,3S) enantiomers are diastereomeric, the magnitude of the induced shift is different for each, allowing for their resolution and quantification in the NMR spectrum. google.com

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is the definitive method for separating enantiomers and assessing the enantiomeric and diastereomeric purity of a sample. This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. gcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Stationary Phases

For volatile compounds like 2,3-dimethylcyclohexanone, gas chromatography (GC) with a chiral stationary phase is a highly effective separation technique. libretexts.org The GC column is coated with a chiral selector, often a derivative of cyclodextrin, which creates a chiral environment. gcms.cz

As the racemic mixture passes through the column, the (2R,3R) and (2S,3S) enantiomers form transient diastereomeric complexes with the CSP. The differing stability of these complexes results in different retention times, allowing for their separation. gcms.czlibretexts.org Coupling the GC with a mass spectrometer (MS) allows for the confirmation of the molecular weight and fragmentation pattern of the eluting compounds, providing definitive identification alongside the chiral separation. nih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Columns

High-Performance Liquid Chromatography (HPLC) is another powerful technique for chiral separations, offering a wide variety of chiral stationary phases. phenomenex.comuta.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and widely used for separating a broad range of chiral compounds, including ketones. merckmillipore.comnih.govnih.gov

The separation mechanism in chiral HPLC involves a combination of interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the analyte and the CSP. sigmaaldrich.com The choice of mobile phase (normal, reversed, or polar organic) is critical and is optimized to achieve the best resolution between the enantiomers. hplc.eucsfarmacie.cz By using an HPLC system equipped with a suitable chiral column, a sample of 2,3-dimethylcyclohexanone can be separated into its constituent stereoisomers, allowing for the precise determination of both diastereomeric and enantiomeric purity. chiralpedia.comsigmaaldrich.com

Table 2: Common Chiral Stationary Phases for HPLC

CSP TypeCommon SelectorTypical Applications
Polysaccharide-basedCellulose or Amylose derivativesBroad applicability for many chiral compounds, including ketones, amines, and acids. phenomenex.comnih.gov
Pirkle-type (Brush-type)π-acidic or π-basic aromatic groupsSeparation of compounds with aromatic rings and functional groups capable of hydrogen bonding. hplc.eu
Cyclodextrin-basedβ-cyclodextrin derivativesInclusion complexation mechanism, suitable for aromatic compounds and heterocycles. merckmillipore.comcsfarmacie.cz
Macrocyclic GlycopeptideTeicoplanin, VancomycinSeparation of amino acids and other polar compounds. sigmaaldrich.com

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org These techniques are instrumental in determining the absolute configuration of chiral compounds in solution. rsc.orgsci-hub.ru The resulting spectra are exquisitely sensitive to the molecule's three-dimensional structure, including its conformation and absolute stereochemistry. nih.govnih.gov

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, providing information about the vibrational transitions within a chiral molecule. acs.org The VCD spectrum is unique for each enantiomer, exhibiting mirror-image spectra. For (2R,3R)-2,3-dimethylcyclohexanone, the VCD spectrum is expected to be dominated by the vibrational modes of the cyclohexanone ring and the attached methyl groups.

The stereochemical assignment using VCD relies on the comparison of the experimental spectrum with the theoretical spectrum calculated for a known absolute configuration. nih.gov This computational approach typically involves:

Conformational Search: Identifying all low-energy conformers of the molecule. For (2R,3R)-2,3-dimethylcyclohexanone, the cyclohexanone ring can exist in various conformations, with the chair conformation being the most stable. The orientation of the two methyl groups (axial or equatorial) significantly influences the conformational equilibrium.

Quantum Chemical Calculations: For each conformer, the VCD spectrum is calculated using quantum mechanical methods, such as Density Functional Theory (DFT).

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann population to generate the final theoretical spectrum.

Comparison: The theoretical spectrum is then compared with the experimental VCD spectrum. A good agreement between the calculated spectrum for the (2R,3R) configuration and the experimental spectrum confirms the absolute configuration.

A hypothetical VCD and IR data table for the carbonyl stretching region of (2R,3R)-2,3-dimethylcyclohexanone is presented below. The signs and intensities of the VCD signals are crucial for distinguishing between enantiomers.

Frequency (cm⁻¹)IR Absorption (ε)VCD (Δε)Vibrational Assignment
17151.0+5.2 x 10⁻⁵C=O Stretch
28750.4-1.8 x 10⁻⁵C-H Stretch (CH₃)
29350.6+2.5 x 10⁻⁵C-H Stretch (CH₂)

This table presents hypothetical data for illustrative purposes.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light, corresponding to electronic transitions within the molecule. nih.govnih.gov For ketones like (2R,3R)-2,3-dimethylcyclohexanone, the n → π* transition of the carbonyl chromophore is particularly informative. The sign of the Cotton effect for this transition can often be predicted by the "octant rule," which relates the stereochemistry of the substituents to the sign of the ECD signal.

In (2R,3R)-2,3-dimethylcyclohexanone, the two methyl groups are located in specific octants relative to the carbonyl group, and their positions will dictate the sign and magnitude of the Cotton effect. Similar to VCD, the definitive assignment of the absolute configuration using ECD is achieved by comparing the experimental ECD spectrum with the spectrum calculated using time-dependent DFT (TD-DFT). sci-hub.ru

Below is a hypothetical data table summarizing the expected ECD data for (2R,3R)-2,3-dimethylcyclohexanone.

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Electronic Transition
295+3500n → π
190-8000π → π

This table presents hypothetical data for illustrative purposes.

X-ray Crystallography of (2R,3R)-2,3-Dimethylcyclohexanone Derivatives

X-ray crystallography is an unparalleled technique for determining the three-dimensional structure of a molecule in the solid state with atomic resolution. sci-hub.ru While obtaining suitable crystals of the parent ketone might be challenging, derivatization can facilitate crystallization. For (2R,3R)-2,3-dimethylcyclohexanone, a common strategy is to convert the ketone into a crystalline derivative, such as an oxime, a hydrazone (e.g., a 2,4-dinitrophenylhydrazone), or a semicarbazone.

The process involves the following steps:

Synthesis and Crystallization: A suitable crystalline derivative of (2R,3R)-2,3-dimethylcyclohexanone is synthesized and then crystallized from an appropriate solvent system.

X-ray Diffraction: A single crystal of the derivative is irradiated with X-rays, and the diffraction pattern is collected.

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, revealing the precise spatial arrangement of all atoms in the molecule.

Crucially, for chiral molecules, X-ray crystallography can determine the absolute configuration through the anomalous dispersion effect, especially if a heavy atom is present in the structure or the crystal quality is high. sci-hub.ru The resulting crystallographic data provides unambiguous proof of the relative and absolute stereochemistry of all chiral centers.

A hypothetical crystallographic data table for a derivative of (2R,3R)-2,3-dimethylcyclohexanone is shown below.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.54
b (Å)12.31
c (Å)15.78
α, β, γ (°)90, 90, 90
Z4
R-factor0.045

This table presents hypothetical data for a representative derivative to illustrate the nature of crystallographic data.

The combination of chiroptical spectroscopy (VCD and ECD) and X-ray crystallography provides a powerful and complementary toolkit for the unambiguous assignment of the absolute configuration of (2R,3R)-2,3-dimethylcyclohexanone. While VCD and ECD offer insights into the stereochemistry in solution, X-ray crystallography provides a definitive solid-state structure.

Theoretical and Computational Studies on 2r,3r 2,3 Dimethylcyclohexanone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of (2R,3R)-2,3-dimethylcyclohexanone, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) has become a important tool for elucidating the mechanisms of organic reactions involving substituted cyclohexanones. While specific DFT studies exclusively targeting (2R,3R)-2,3-dimethylcyclohexanone are not extensively documented in the literature, the principles and methodologies are well-established through studies on analogous systems. For instance, DFT calculations are routinely used to model the reduction of cyclic ketones, providing a detailed picture of the reaction pathways. libretexts.orgwikipedia.org

These studies typically involve locating the transition state (TS) structures for nucleophilic attack on the carbonyl carbon. For (2R,3R)-2,3-dimethylcyclohexanone, this would involve modeling the approach of a hydride reagent from either the axial or equatorial face of the molecule. The calculated activation energies for these pathways allow for the prediction of the preferred direction of attack and, consequently, the stereochemical outcome of the reaction.

Furthermore, DFT can be employed to investigate the influence of catalysts, such as Brønsted or Lewis acids, on the reaction mechanism. rsc.org For example, in acid-catalyzed reactions, DFT can model the protonation of the carbonyl oxygen and the subsequent changes in the electronic structure and reactivity of the ketone. The calculated energetics of these catalyzed pathways can explain the observed rate enhancements and changes in selectivity. rsc.org The use of conceptual DFT, which utilizes reactivity indices, can also predict the electronic flux between reactants, offering insights into the polar nature of the reaction. nih.govmdpi.com

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameterization, are particularly powerful for determining the conformational energy landscapes and relative stabilities of stereoisomers. For (2R,3R)-2,3-dimethylcyclohexanone, the primary conformational flexibility arises from the chair-like ring inversion of the cyclohexane (B81311) moiety.

This results in two principal chair conformers where the methyl groups can occupy either axial or equatorial positions. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), are used to calculate the energies of these conformers. researchgate.net These calculations typically predict that the conformer with both methyl groups in equatorial positions is the most stable due to the avoidance of unfavorable 1,3-diaxial interactions. uou.ac.in

The relative energies of the different stereoisomers of 2,3-dimethylcyclohexanone can also be computed. These calculations are essential for understanding the thermodynamic factors that govern the formation of these isomers in chemical reactions. By comparing the computed energies of the (2R,3R), (2S,3S), (2R,3S), and (2S,3R) isomers, a quantitative measure of their relative stabilities can be obtained. These theoretical predictions can then be compared with experimental data to validate the computational models. researchgate.net

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical methods provide high accuracy, they are computationally expensive. For exploring the conformational landscape over longer timescales, molecular mechanics (MM) and molecular dynamics (MD) simulations are more suitable. sapub.org

Molecular mechanics force fields, such as MM3, are parameterized to reproduce experimental geometries and energies of organic molecules. acs.org For (2R,3R)-2,3-dimethylcyclohexanone, MM calculations can efficiently determine the minimum energy conformations and the energy barriers for ring inversion. These methods are particularly useful for quickly screening a large number of possible conformations to identify the most stable ones. dtic.mil

Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time. nih.govmdpi.com By simulating the motion of the atoms at a given temperature, MD can explore the accessible conformational space and identify the most populated conformational states. For (2R,3R)-2,3-dimethylcyclohexanone, an MD simulation would show the dynamic equilibrium between the two chair conformers, providing insights into the flexibility of the cyclohexane ring and the influence of the methyl substituents on its motion. These simulations can also be performed in the presence of a solvent to model the effects of the environment on conformational preferences. semanticscholar.org

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, chiroptical data)

Computational methods are increasingly used to predict spectroscopic properties, which can aid in the structural elucidation of complex molecules.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of DFT. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the corresponding chemical shifts can be predicted. researchgate.net For (2R,3R)-2,3-dimethylcyclohexanone, DFT calculations can predict the ¹H and ¹³C NMR spectra. These predicted spectra can then be compared with experimental data to confirm the structure and assign the resonances to specific atoms in the molecule. Such calculations are particularly valuable for distinguishing between different stereoisomers, as the chemical shifts are sensitive to the local stereochemical environment.

As (2R,3R)-2,3-dimethylcyclohexanone is a chiral molecule, it exhibits chiroptical properties such as optical rotation and circular dichroism (CD). Time-dependent DFT (TD-DFT) is the primary method used to calculate these properties. chimia.ch By computing the electronic transitions of the molecule in the presence of a magnetic field, the CD spectrum can be simulated. The comparison of the calculated and experimental CD spectra can be used to determine the absolute configuration of the molecule. For (2R,3R)-2,3-dimethylcyclohexanone, TD-DFT calculations would predict a specific CD spectrum that is the mirror image of the spectrum predicted for its (2S,3S) enantiomer. nih.gov

Computational Prediction and Rationalization of Stereoselectivity in Reactions

One of the most significant applications of computational chemistry in the study of chiral molecules is the prediction and rationalization of stereoselectivity in their reactions. For the reduction of (2R,3R)-2,3-dimethylcyclohexanone, for example, the approach of a hydride reagent can lead to two diastereomeric alcohol products.

Computational modeling can be used to predict which diastereomer will be formed preferentially. rsc.org This is typically done by calculating the transition state energies for the two possible pathways of nucleophilic attack (axial vs. equatorial). libretexts.org The pathway with the lower activation energy is predicted to be the major pathway, and the structure of the corresponding transition state can be analyzed to understand the origin of the selectivity. nih.gov Factors such as steric hindrance from the methyl groups and torsional strain in the transition state can be quantified through these calculations. wikipedia.org

These computational models can also be used to design more selective reactions. By systematically modifying the structure of the substrate or the reagent in the computational model, the effect of these changes on the stereoselectivity can be predicted. This in silico screening can guide experimental work and accelerate the development of new stereoselective synthetic methods. organic-chemistry.org The insights gained from these computational studies provide a detailed molecular-level understanding of the factors that control stereoselectivity. researchgate.net

Applications of 2r,3r 2,3 Dimethylcyclohexanone As a Chiral Building Block in Organic Synthesis

Asymmetric Synthesis of Complex Natural Products Incorporating the Dimethylcyclohexanone Core

The inherent chirality of (2R,3R)-2,3-dimethylcyclohexanone makes it an attractive starting material for the total synthesis of a variety of natural products, particularly those containing a similarly substituted carbocyclic core. By leveraging the existing stereochemistry, chemists can devise more efficient and stereoselective synthetic routes.

The dimethylcyclohexanone moiety is a common structural feature in several terpenoids and sesquiterpenes. The use of enantiopure 2,3-dimethylcyclohexanone can significantly simplify the synthetic strategy towards these targets by obviating the need for a late-stage chiral resolution or an asymmetric synthesis of the core structure.

Aristolone (B209160): Aristolone is a sesquiterpene with a characteristic aristolane (B1234754) skeleton. While the total synthesis of racemic aristolone has been achieved, an efficient annulation of 2,3-dimethylcyclohexanone is a key step in constructing the core structure of this natural product. researchgate.netcdnsciencepub.comresearchgate.net The synthesis involves the intramolecular cyclization of a diazoketone derived from 2,3-dimethylcyclohexanone, which leads to the formation of the tricyclic core of aristolone. researchgate.netcdnsciencepub.com Although these syntheses produced a racemic mixture, they established a foundational route where the use of enantiopure (2R,3R)-2,3-dimethylcyclohexanone could foreseeably lead to an asymmetric synthesis of the natural (-)-aristolone.

Antrocin: Antrocin is a sesquiterpene lactone isolated from the medicinal fungus Antrodia camphorata, which has shown potent anti-inflammatory and anticancer activities. mdpi.comnih.gov The total synthesis of natural (-)-antrocin has been a subject of considerable interest. While some syntheses have employed a chiral pool approach starting from different precursors or have utilized a resolution of a racemic intermediate, the core structure of antrocin is amenable to construction from a dimethylcyclohexanone derivative. mdpi.comnih.gov One reported synthesis of (±)-antrocin starts from 3-methyl-2-cyclohexenone, which is then converted to a dimethylcyclohexanone derivative, highlighting the utility of this scaffold. mdpi.com A stereoselective synthesis of (-)-antrocin was achieved through the resolution of a racemic bicyclic ketal intermediate using L-dimethyl tartrate as a chiral auxiliary. nih.gov This underscores the importance of the chiral dimethylcyclohexanone framework in accessing this biologically important molecule.

Natural ProductStarting Material/Key IntermediateSynthetic Strategy Highlight
(±)-Aristolone2,3-DimethylcyclohexanoneAnnelation and intramolecular cyclization of a derived diazoketone. researchgate.netcdnsciencepub.com
(-)-AntrocinRacemic bicyclic ketal derived from a dimethylcyclohexanone precursorChiral resolution using L-dimethyl tartrate to separate diastereomers. nih.gov

The rigid, stereochemically defined structure of (2R,3R)-2,3-dimethylcyclohexanone serves as an excellent starting point for the synthesis of more complex polycyclic natural products. The cyclohexanone (B45756) ring can be elaborated through various synthetic transformations, such as annulations, cycloadditions, and rearrangement reactions, to construct intricate ring systems with high stereocontrol. Chiral cyclohexanones, in general, are versatile building blocks for this purpose. nih.gov For instance, functionalized chiral cyclohexanones can be employed in Diels-Alder reactions to build polycyclic frameworks. While specific examples starting directly from (2R,3R)-2,3-dimethylcyclohexanone for a broad range of complex polycyclic systems are not extensively documented in readily available literature, the principle of using such chiral synthons is a well-established strategy in the total synthesis of natural products containing cyclohexane (B81311) motifs. nih.gov

Synthesis of Enantiopure Pharmaceutical Intermediates and Analogs

Chiral cyclohexanone derivatives are important intermediates in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). enamine.net The stereochemistry of these intermediates often dictates the biological activity and safety profile of the final drug molecule. While direct applications of (2R,3R)-2,3-dimethylcyclohexanone in the synthesis of specific commercial drugs are not widely reported in the public domain, the use of chiral cyclohexanones as key building blocks is a common theme in medicinal chemistry. For example, enantiopure functionalized cyclohexanones are precursors to various biologically active molecules, including those with potential therapeutic applications. nih.gov The development of synthetic routes to enantiopure N-substituted ortho-c oxide-bridged 5-phenylmorphans, for instance, starts from chiral intermediates that establish the critical stereocenters of the molecule. nih.gov The (2R,3R)-2,3-dimethylcyclohexanone scaffold, with its defined stereochemistry, represents a potential starting point for the synthesis of novel pharmaceutical candidates where a substituted cyclohexane ring is a key pharmacophoric element.

Development of Chiral Auxiliaries and Ligands Derived from (2R,3R)-2,3-Dimethylcyclohexanone

Chiral auxiliaries and ligands are indispensable tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. wikipedia.org Chiral molecules derived from readily available natural products or synthetic precursors are often employed for this purpose. Cyclohexyl-based structures, in particular, have been shown to be effective chiral auxiliaries, affording high diastereofacial selectivity in a variety of chemical transformations. sigmaaldrich.com

While there is a lack of specific reports on chiral auxiliaries and ligands derived directly from (2R,3R)-2,3-dimethylcyclohexanone, the underlying principle is well-established with related structures. For instance, trans-2-phenyl-1-cyclohexanol (B1200244) is a well-known chiral auxiliary. wikipedia.org It is conceivable that (2R,3R)-2,3-dimethylcyclohexanone could be chemically modified to generate novel chiral auxiliaries or ligands. For example, conversion of the ketone to an amine or an alcohol would provide functional handles for the attachment of the auxiliary to a substrate or for coordination to a metal center in a chiral catalyst. The fixed stereochemistry of the two methyl groups would create a specific chiral environment, potentially leading to high levels of asymmetric induction in catalyzed reactions. The development of chiral ligands from various scaffolds for asymmetric catalysis is an active area of research. nii.ac.jpnih.gov

Role in the Synthesis of Advanced Organic Materials

The application of chiral molecules in the development of advanced organic materials is a rapidly growing field. Chiral polymers, for instance, can exhibit unique properties such as chiroptical activity and the ability to recognize other chiral molecules. While the direct incorporation of (2R,3R)-2,3-dimethylcyclohexanone into advanced organic materials is not extensively documented, the use of chiral building blocks in materials science is a promising area. Ketones, including cyclohexanone, are important precursors for polymers. wikipedia.org Chiral monomers can be used to synthesize chiral helical polymers with potential applications in asymmetric catalysis, chiral separation, and chiroptical materials. rsc.org The rigid and chiral nature of the (2R,3R)-2,3-dimethylcyclohexanone scaffold makes it a potential candidate for the design and synthesis of novel chiral monomers for such applications. Furthermore, "click" chemistry has emerged as a powerful tool for the synthesis and modification of polymers and materials, and chiral building blocks can be incorporated into materials using this methodology. researchgate.netumich.edu

Synthesis and Reactivity of Derivatives and Analogs of 2,3 Dimethylcyclohexanone

Stereoselective Synthesis of Substituted 2,3-Dimethylcyclohexanone Systems

The controlled synthesis of substituted 2,3-dimethylcyclohexanone systems, particularly with defined stereochemistry, is a significant challenge in organic chemistry. The precise arrangement of substituents on the cyclohexanone (B45756) ring is paramount as it dictates the molecule's three-dimensional shape and, consequently, its chemical and biological properties. Various strategies have been developed to achieve high levels of stereoselectivity, including substrate-controlled and reagent-controlled methods.

A key approach to installing substituents with high stereocontrol is through the alkylation of pre-existing enolates. The regioselectivity and stereoselectivity of enolate alkylation are influenced by several factors, including the choice of base, solvent, and the presence of additives. For instance, the deprotonation of 2-methylcyclohexanone (B44802) can lead to two different enolates, and the reaction conditions can be tuned to favor one over the other, thus controlling the position of the incoming electrophile. The use of bulky bases tends to favor the formation of the kinetic enolate, leading to alkylation at the less substituted α-carbon, while thermodynamic conditions can favor the more substituted enolate. quimicaorganica.org The stereochemical outcome of the alkylation is then determined by the direction of approach of the electrophile to the enolate's prochiral faces. For enamines of cyclohexanone, the electrophile typically attacks from the axial position to maximize orbital overlap with the π-system of the enamine. chemtube3d.com The facial selectivity of this attack can be influenced by existing stereocenters on the ring, which can direct the incoming electrophile to one face over the other, a concept central to diastereoselective synthesis. youtube.comyoutube.com

Another powerful method for the stereoselective synthesis of substituted cyclohexanones is the Michael addition of nucleophiles to α,β-unsaturated ketones. The stereochemistry of the newly formed chiral centers can be controlled by using chiral catalysts or by the influence of existing stereocenters in the substrate. For example, the Michael addition of an enolate to an α,β-unsaturated ester can proceed with high diastereoselectivity, governed by the formation of the most stable chair-like transition state. youtube.com

Modern synthetic methods have further expanded the toolbox for creating stereochemically rich cyclohexanone derivatives. Organocatalyzed domino reactions, such as the Michael-aldol cascade, have emerged as efficient strategies for the rapid construction of polyfunctionalized cyclohexanones with multiple contiguous stereocenters. These reactions often proceed with high diastereoselectivity, which can be rationalized by considering the kinetic and thermodynamic control elements of the cyclization step.

While direct asymmetric synthesis of (2R,3R)-2,3-dimethylcyclohexanone is not extensively detailed in readily available literature, the principles of stereoselective enolate methylation and conjugate addition provide a clear pathway. A plausible route would involve the stereoselective conjugate addition of a methyl group to a chiral 3-methyl-2-cyclohexenone precursor, followed by trapping of the resulting enolate with a second methylating agent. The stereochemical outcome would be dictated by the chiral auxiliary or catalyst used in the conjugate addition step.

Table 1: Strategies for Stereoselective Synthesis of Substituted Cyclohexanones

Synthetic StrategyKey PrinciplesStereochemical Control
Enolate Alkylation Formation of kinetic vs. thermodynamic enolates.Controlled by the choice of base, solvent, and temperature. Axial attack of electrophile is generally favored.
Michael Addition Conjugate addition of nucleophiles to α,β-unsaturated ketones.Achieved through chiral catalysts, auxiliaries, or substrate control, favoring specific diastereomeric transition states.
Domino Reactions Multi-step reactions in a single pot, e.g., Michael-aldol cascade.High diastereoselectivity is often achieved through kinetically or thermodynamically controlled cyclization steps.
Asymmetric Conjugate Addition Use of chiral reagents to add nucleophiles to prochiral enones.The chiral catalyst or auxiliary directs the nucleophile to a specific face of the double bond.

Investigations into Ring Modifications and Annulated Systems Derived from 2,3-Dimethylcyclohexanone

The cyclohexanone ring of 2,3-dimethylcyclohexanone provides a versatile scaffold for the construction of more complex, fused-ring systems known as annulated systems. These structures are prevalent in a vast array of natural products, particularly terpenes and steroids. The Robinson annulation is a classic and powerful method for the formation of a new six-membered ring onto an existing ketone. researchgate.net This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation.

An efficient annelation of 2,3-dimethylcyclohexanone has been described in the context of the synthesis of the sesquiterpene aristolone (B209160). chemtube3d.comnih.gov This process highlights the utility of the chiral 2,3-dimethylcyclohexanone core in building complex polycyclic frameworks. The stereochemistry of the starting cyclohexanone directly influences the stereochemical outcome of the newly formed fused ring system.

Beyond the classic Robinson annulation, modern synthetic methodologies have enabled the construction of diverse annulated systems. Metallacycle-mediated cross-coupling reactions have been employed for the synthesis of highly functionalized decalin systems. nih.govfigshare.comresearchgate.netresearchgate.net These methods often involve the formation of bridged bicyclic intermediates that can be trapped or can undergo further transformations to yield complex polycyclic products. nih.govfigshare.com For instance, titanium-mediated [2+2+2] annulation reactions provide a convergent route to angularly substituted decalins. nih.govfigshare.com

The synthesis of heterocyclic annulated systems from cyclohexanone derivatives has also been an area of active research. nih.govnih.gov These reactions expand the structural diversity of molecules that can be accessed from the 2,3-dimethylcyclohexanone core, opening avenues to novel compounds with potential biological activity. For example, [3+2] annulation reactions with nitroalkenes can be used to construct five-membered nitrogen-containing heterocycles fused to the cyclohexanone ring. mdpi.com

The development of new cyclization strategies continues to be a major focus. Transannular cyclizations, where a bond is formed across a medium-sized ring, offer a unique approach to constructing bicyclic systems. nih.gov These reactions can proceed with high diastereoselectivity, with the conformational preferences of the starting macrocyclic ketone-alkene playing a crucial role in determining the stereochemical outcome. nih.gov

Table 2: Examples of Annulated Systems Derived from Cyclohexanone Derivatives

Annulation MethodResulting SystemKey Features
Robinson Annulation Decalin (Bicyclo[4.4.0]decane)Forms a new six-membered ring; classic and widely used for steroid and terpene synthesis.
Metallacycle-Mediated Annulation Functionalized Decalins and HydrindanesConvergent synthesis of angularly substituted systems; allows for high stereocontrol. nih.govfigshare.comresearchgate.netresearchgate.net
Diels-Alder Reaction Fused Bicyclic Systems[4+2] cycloaddition to form a six-membered ring; can be performed intramolecularly for complex structures.
[3+2] Annulation Fused Five-Membered HeterocyclesUtilizes 1,3-dipoles to construct heterocyclic rings such as pyrrolidines or pyrazolines. mdpi.com
Transannular Cyclization Bicyclic SystemsForms a bond across a larger ring; stereochemistry is often controlled by the conformation of the starting material. nih.gov

Structure-Reactivity Correlations in 2,3-Dimethylcyclohexanone Analogs

The relationship between the three-dimensional structure of a molecule and its chemical reactivity is a fundamental concept in organic chemistry. For analogs of 2,3-dimethylcyclohexanone, the orientation of the methyl groups and other substituents on the cyclohexane (B81311) ring significantly influences the molecule's conformational preferences and, consequently, its reactivity.

The conformation of substituted cyclohexanes is dominated by the tendency of bulky substituents to occupy the more sterically favored equatorial position to minimize 1,3-diaxial interactions. pressbooks.publibretexts.org In (2R,3R)-2,3-dimethylcyclohexanone, the relative stability of the two possible chair conformations will depend on the energetic cost of axial versus equatorial placement of the two methyl groups. The conformation of the methyl groups can, in turn, affect the reactivity of the carbonyl group. For instance, the accessibility of the carbonyl carbon to nucleophilic attack can be hindered by adjacent axial substituents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for understanding how the structural features of a molecule influence its biological activity or chemical reactivity. mdpi.comresearchgate.net In the context of 2,3-dimethylcyclohexanone analogs, QSAR models could be developed to correlate descriptors of the molecule's structure (e.g., steric parameters, electronic properties) with its reactivity in specific reactions. For example, a QSAR study on bicyclic ketone analogs could reveal how the size and electronic nature of substituents on the fused ring system affect the ketone's susceptibility to nucleophilic attack. mdpi.comresearchgate.netnih.gov

Studies on the reactivity of bicyclic α-methylene cyclopentanones have shown that the stereochemistry of a side chain can dictate the stable conformation of the core ring system, which in turn influences the reactivity of the molecule towards nucleophiles. pressbooks.pub A similar principle can be applied to 2,3-dimethylcyclohexanone analogs, where the stereochemistry of the methyl groups and other substituents would be expected to control the conformational equilibrium and, consequently, the reactivity of the molecule.

Table 3: Factors Influencing Structure-Reactivity in 2,3-Dimethylcyclohexanone Analogs

FactorDescriptionImpact on Reactivity
Conformational Preferences The tendency of substituents to occupy equatorial positions to minimize steric strain (1,3-diaxial interactions). pressbooks.publibretexts.orgAffects the accessibility of the carbonyl group and other reactive sites. A less stable conformation may be required for certain reactions. slideshare.net
Steric Hindrance The spatial bulk of substituents near the reactive center.Can hinder the approach of reagents, slowing down reaction rates.
Electronic Effects The electron-donating or electron-withdrawing nature of substituents.Can influence the electrophilicity of the carbonyl carbon and the stability of reaction intermediates.
Ring Dynamics The rate of interconversion between different ring conformations (e.g., chair-flipping).Can control the availability of the reactive conformation, thereby influencing the overall reaction rate. nih.gov
Stereoelectronic Effects The influence of the spatial arrangement of orbitals on reactivity.Crucial for reactions with specific geometric requirements, such as E2 eliminations. slideshare.net

Conclusion and Future Perspectives

Summary of Current Research Directions and Achievements

The pursuit of enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, driven by the distinct biological activities often exhibited by different stereoisomers. Research into the synthesis of chiral cyclohexanones, a structural motif present in numerous natural products and pharmaceuticals, is an active area of investigation. beilstein-journals.orgnih.gov While specific research focusing exclusively on (2R,3R)-2,3-dimethylcyclohexanone is not extensively documented in publicly available literature, the broader field of asymmetric synthesis of substituted cyclohexanones provides a framework for understanding the current state of the art.

Key achievements in the synthesis of chiral cyclohexanones, which are applicable to the synthesis of the (2R,3R) isomer of 2,3-dimethylcyclohexanone, include:

Organocatalysis: The use of small chiral organic molecules as catalysts has emerged as a powerful tool for the enantioselective synthesis of a variety of chiral compounds, including cyclohexanone (B45756) derivatives. nih.govresearchgate.net These methods offer an alternative to traditional metal-based catalysts and have shown success in creating complex cyclic systems with high stereocontrol. mdpi.com

Biocatalysis: Enzymes, with their inherent chirality and high selectivity, are increasingly being used for the synthesis of enantiopure compounds. nih.govrsc.org Biocatalytic methods, such as deracemization, which converts a racemic mixture into a single enantiomer, hold promise for the efficient production of specific stereoisomers of substituted cyclohexanones. rsc.orgnih.gov

Stereocontrolled Annulation Reactions: Methodologies for the construction of the cyclohexanone ring with control over the stereochemistry of multiple centers are crucial. nih.gov Cascade reactions, where multiple bonds are formed in a single operation, have been developed to create highly substituted cyclohexanones with good diastereoselectivity. beilstein-journals.org

These general advancements provide a strong foundation for the development of specific and efficient syntheses of (2R,3R)-2,3-dimethylcyclohexanone.

Challenges and Emerging Opportunities in the Stereoselective Chemistry of (2R,3R)-2,3-Dimethylcyclohexanone

The synthesis of (2R,3R)-2,3-dimethylcyclohexanone presents a significant stereochemical challenge due to the presence of two adjacent chiral centers. The primary difficulty lies in controlling both the relative (cis/trans) and absolute (R/S) stereochemistry of the two methyl groups.

Challenges:

Diastereoselectivity: Achieving high selectivity for the trans configuration of the two methyl groups over the cis isomer is a critical hurdle. Many synthetic methods can lead to mixtures of diastereomers, requiring difficult and often inefficient separation steps.

Enantioselectivity: Once the desired trans diastereomer is obtained, the challenge shifts to controlling the absolute configuration to yield the (2R,3R) enantiomer exclusively, avoiding the formation of its (2S,3S) mirror image.

Control of Multiple Stereocenters: The simultaneous control of two or more stereocenters in a single reaction is a formidable task in organic synthesis. nih.gov For (2R,3R)-2,3-dimethylcyclohexanone, this requires a highly organized transition state to direct the incoming groups to the correct faces of the developing ring.

Emerging Opportunities:

Advanced Catalytic Systems: The development of new and more sophisticated catalysts, including bifunctional organocatalysts and finely-tuned transition metal complexes, offers the potential for greater control over stereoselectivity. researchgate.net

Computational Chemistry: The use of computational modeling can provide valuable insights into reaction mechanisms and the origins of stereoselectivity. researchgate.net This understanding can guide the rational design of catalysts and reaction conditions to favor the formation of the desired (2R,3R) isomer.

Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters such as temperature and mixing, which can enhance selectivity and yield in stereoselective reactions.

Potential for Novel Synthetic Methodologies and Applications

The development of efficient and selective methods for the synthesis of (2R,3R)-2,3-dimethylcyclohexanone would open doors to new synthetic possibilities and potential applications.

Novel Synthetic Methodologies:

Asymmetric Cascade Reactions: The design of novel cascade reactions that can establish both the cyclohexanone ring and the two stereocenters in a single, highly controlled transformation would be a significant breakthrough. beilstein-journals.org

Biocatalytic Deracemization: The discovery or engineering of enzymes that can selectively convert a racemic mixture of trans-2,3-dimethylcyclohexanone to the pure (2R,3R) enantiomer would provide a highly efficient and environmentally friendly synthetic route. rsc.orgnih.govchemrxiv.org

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature to construct the (2R,3R)-2,3-dimethylcyclohexanone framework is another promising avenue.

Potential Applications:

While specific applications for (2R,3R)-2,3-dimethylcyclohexanone are not yet established, its value lies in its potential as a chiral building block for the synthesis of more complex molecules. Chiral cyclohexanone derivatives are key intermediates in the synthesis of a wide range of natural products and pharmaceutically active compounds. beilstein-journals.orgnih.govresearchgate.net The specific stereochemistry of (2R,3R)-2,3-dimethylcyclohexanone could be crucial for imparting desired biological activity or for controlling the stereochemical outcome of subsequent reactions in the synthesis of:

Natural Products: Many terpenes and alkaloids contain substituted cyclohexane (B81311) rings. The (2R,3R)-dimethyl substitution pattern could serve as a key structural element in the total synthesis of novel or known natural products. researchgate.net

Pharmaceuticals: The development of new drugs often relies on the synthesis of specific stereoisomers to maximize efficacy and minimize side effects. grandviewresearch.com (2R,3R)-2,3-dimethylcyclohexanone could be a valuable precursor for the synthesis of new drug candidates.

Fragrances and Flavors: The stereochemistry of a molecule can significantly influence its odor and taste. The enantiomerically pure (2R,3R)-2,3-dimethylcyclohexanone could possess unique organoleptic properties, making it of interest to the fragrance and flavor industry.

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Calculate NMR chemical shifts (e.g., using Gaussian or ORCA) and compare with experimental data. A mean absolute error <0.1 ppm confirms assignment .
  • Molecular Dynamics (MD) : Simulate enzyme-substrate docking to predict IRED-mediated stereoselectivity .
  • Optical Rotation Calculations : Compare computed vs. observed [α]D values (e.g., via TDDFT) .

What are the key applications of (2R,3R)-2,3-dimethylcyclohexanone in asymmetric synthesis?

Q. Basic

  • Chiral building blocks : Used in synthesizing prostaglandins or terpenoids via alkylation or aldol reactions.
  • Enzyme studies : Probes for ketoreductase or monooxygenase activity in metabolic pathway analysis .
  • Pharmaceutical intermediates : Precursor to β-amino alcohols for antiviral or anticancer agents .

How do solvent effects influence kinetic vs. thermodynamic control in the synthesis of (2R,3R)-2,3-dimethylcyclohexanone?

Q. Advanced

  • Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring kinetic products (e.g., axial methyl groups via faster protonation).
  • Non-polar solvents (e.g., toluene) allow equilibration, favoring thermodynamically stable equatorial conformers.
  • Dielectric constant adjustments : Modulate solvent polarity to trap intermediates (e.g., enolates) in specific configurations .

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